molecular formula C18H19N3O4S B2535466 butyl 4-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamido)benzoate CAS No. 497072-48-7

butyl 4-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamido)benzoate

Cat. No. B2535466
CAS RN: 497072-48-7
M. Wt: 373.43
InChI Key: VCRWMKOXJCCNCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Butyl 4-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamido)benzoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as BOBC and is synthesized through a multi-step process.

Scientific Research Applications

BOBC has been studied extensively in the scientific community due to its potential applications in various fields. One of the primary applications of BOBC is in the development of new drugs. BOBC has been shown to exhibit significant antimicrobial, antifungal, and antitumor activity, making it a promising candidate for drug development. Additionally, BOBC has been shown to exhibit significant antioxidant activity, which could make it useful in the development of new therapies for various diseases.

Mechanism of Action

The mechanism of action of BOBC is not yet fully understood. However, studies have shown that BOBC exerts its antimicrobial and antifungal activity by inhibiting the growth of microorganisms and fungi. BOBC has also been shown to induce apoptosis in cancer cells, which could explain its antitumor activity.
Biochemical and Physiological Effects:
BOBC has been shown to exhibit significant biochemical and physiological effects. Studies have shown that BOBC can reduce oxidative stress and inflammation, which could make it useful in the treatment of various diseases. Additionally, BOBC has been shown to exhibit significant hepatoprotective activity, which could make it useful in the treatment of liver diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using BOBC in lab experiments is its broad-spectrum antimicrobial and antifungal activity. Additionally, BOBC is relatively easy to synthesize, making it accessible to researchers. However, one of the limitations of using BOBC in lab experiments is its potential toxicity. Further studies are needed to determine the safety of BOBC for use in humans.

Future Directions

There are several future directions for research on BOBC. One area of interest is the development of new drugs based on BOBC. Additionally, further studies are needed to determine the safety and efficacy of BOBC for use in humans. Finally, research is needed to determine the potential applications of BOBC in other fields, such as agriculture and environmental science.
Conclusion:
In conclusion, BOBC is a promising compound that has gained significant attention in the scientific community due to its potential applications in various fields. The synthesis of BOBC involves several steps, and it has been shown to exhibit significant antimicrobial, antifungal, and antitumor activity. Further research is needed to determine the safety and efficacy of BOBC for use in humans and to explore its potential applications in other fields.

Synthesis Methods

The synthesis of BOBC involves several steps, starting with the reaction of 2-aminobenzoic acid with butyl isocyanate to form N-butyl-2-aminobenzoate. This intermediate compound is then reacted with thiosemicarbazide and triethylorthoformate to yield the thiazole ring. The final step involves the reaction of the thiazole intermediate with ethyl chloroformate to form BOBC.

properties

IUPAC Name

butyl 4-[(5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carbonyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O4S/c1-2-3-9-25-17(24)12-4-6-13(7-5-12)20-15(22)14-11-19-18-21(16(14)23)8-10-26-18/h4-7,11H,2-3,8-10H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCRWMKOXJCCNCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CN=C3N(C2=O)CCS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

butyl 4-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamido)benzoate

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